molecular formula C18H18N4O2 B11948824 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide CAS No. 38253-49-5

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide

Cat. No.: B11948824
CAS No.: 38253-49-5
M. Wt: 322.4 g/mol
InChI Key: VSIXZNXJYWMUMM-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide is a chemical compound with the molecular formula C18H18N4O2 It is known for its unique structure, which includes a rigid 9,10-dihydro-9,10-ethanoanthracene framework

Preparation Methods

The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrazide product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide involves its interaction with molecular targets through its functional groups. The pathways involved may include binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide include:

    9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: This compound shares the same core structure but differs in its functional groups.

    9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide: Another related compound with different functional groups.

    9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride: This compound has an anhydride functional group instead of the dihydrazide

Properties

CAS No.

38253-49-5

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbohydrazide

InChI

InChI=1S/C18H18N4O2/c19-21-17(23)15-13-9-5-1-2-6-10(9)14(16(15)18(24)22-20)12-8-4-3-7-11(12)13/h1-8,13-16H,19-20H2,(H,21,23)(H,22,24)

InChI Key

VSIXZNXJYWMUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)NN)C(=O)NN

Origin of Product

United States

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